1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate
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Overview
Description
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reagents to introduce the diethyl, methoxy, and methyl groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce indoline derivatives .
Scientific Research Applications
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
7-Methyl-1H-indol-4-ol: Shares structural similarities but differs in the substitution pattern.
Uniqueness
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
99107-55-8 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(5,6-diethyl-7-methoxy-1-methylindol-4-yl) acetate |
InChI |
InChI=1S/C16H21NO3/c1-6-11-12(7-2)16(19-5)14-13(8-9-17(14)4)15(11)20-10(3)18/h8-9H,6-7H2,1-5H3 |
InChI Key |
DOJNXDJSTLNTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C1CC)OC)N(C=C2)C)OC(=O)C |
Origin of Product |
United States |
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